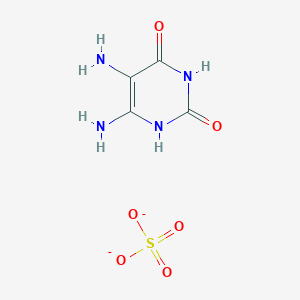

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Descripción general

Descripción

5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a chemical compound with the molecular formula C4H8N4O6S. It is also known as 5,6-diaminouracil sulfate. This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-2,4-dihydroxypyrimidine sulfate typically involves the reaction of uracil derivatives with amines under specific conditions. One common method involves the reaction of 5,6-diaminouracil with sulfuric acid to form the sulfate salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as recrystallization and purification to achieve the required quality standards .

Análisis De Reacciones Químicas

Reaction Steps and Conditions

Key Advantages :

-

Zinc reduction minimizes corrosive byproducts and simplifies effluent treatment .

-

Eliminates sulfamate impurities, enhancing purity to ~99.5% .

Hydrolysis and Condensation Reactions

2,4-Diamino-6-hydroxypyrimidine (a structural analog) undergoes hydrolysis and condensation to form fused heterocycles, as demonstrated below :

Reaction with Chloro(formyl)acetonitrile

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine + Chloro(formyl)acetonitrile | NaOAc, H<sub>2</sub>O at 50–100°C | 2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 40% |

Mechanism :

-

Nucleophilic substitution at the 6-position followed by cyclization.

Comparative Analysis of Synthetic Methods

| Parameter | Zinc Reduction | Sodium Dithionite |

|---|---|---|

| Purity | 99.5% | 60–90% |

| Byproducts | Minimal Zn residues | Sulfamate impurities |

| Environmental Impact | Low (Zn recyclable) | High (toxic effluent) |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral and Anticancer Research

5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a pyrimidine analogue that may interfere with nucleic acid metabolism, making it a candidate for antiviral and anticancer studies. Research indicates that nucleobase analogues can disrupt the function of nucleic acids, which is crucial for the replication of viruses and cancer cells.

Inhibition of Nitric Oxide Production

Recent studies have shown that derivatives of 5,6-diamino-2,4-dihydroxypyrimidine exhibit inhibitory effects on nitric oxide (NO) production in immune-activated cells. This property suggests potential anti-inflammatory applications. For instance, compounds derived from this structure have demonstrated significant suppression of NO production in mouse peritoneal cells . This could pave the way for developing new anti-inflammatory drugs.

Organic Synthesis

Synthetic Chemistry

As a diaminopyrimidine derivative, this compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including acylation to form amides. The compound's heterocyclic structure is particularly interesting for synthetic organic chemists looking to create novel functional molecules .

Development of New Derivatives

The compound has been utilized as a starting material for synthesizing various derivatives with enhanced biological activities. For example, researchers have synthesized 5-substituted derivatives to explore their biological properties and potential therapeutic uses . These derivatives have shown promise in targeting specific biological pathways, such as those involved in tuberculosis treatment .

Biochemical Studies

Protein-Ligand Interactions

The ability of this compound to form hydrogen bonds makes it an interesting subject for studies on protein-ligand interactions. Understanding how this compound interacts with proteins can provide insights into its mechanism of action and help design more effective drugs.

Crystallography and Structural Biology

Due to its unique structural features, the compound may also be used in crystallography studies to elucidate the structural dynamics of biomolecules. This application is particularly relevant in understanding how small molecules can modulate biological functions at the molecular level.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Potential antiviral and anticancer agent; inhibits NO production in immune cells |

| Organic Synthesis | Intermediate for creating novel derivatives; undergoes acylation reactions |

| Biochemical Studies | Investigates protein-ligand interactions; useful in crystallography and structural biology |

Case Studies

- Inhibition of NO Production:

- Synthesis of Antitubercular Agents:

-

Protein Interaction Studies:

- Research utilizing this compound has focused on its interactions with various proteins involved in cellular signaling pathways, providing insights into its potential applications in drug design.

Mecanismo De Acción

The mechanism of action of 5,6-diamino-2,4-dihydroxypyrimidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 5,6-diamino-2,4-dihydroxypyrimidine sulfate include:

- 5,6-Diamino-1,3-dimethyluracil

- 5,6-Diamino-2,4-pyrimidinediol sulfate

- 5,6-Diamino-4-hydroxy-2(1H)-pyrimidinone sulfate

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and reactivity. The presence of both amino and hydroxyl groups on the pyrimidine ring allows for unique chemical interactions and reactions, making it a valuable compound in various research and industrial applications .

Actividad Biológica

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate, is a pyrimidine derivative with significant biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and interactions with biological molecules.

The molecular formula of this compound is C₄H₈N₄O₆S. Its structure features dual amino groups at positions 5 and 6 of the pyrimidine ring, along with hydroxyl groups at positions 2 and 4. This unique configuration contributes to its biological reactivity and interaction capabilities.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and proteins involved in nucleic acid synthesis and repair. It can bind to these molecular targets, influencing their activity and potentially leading to various biological effects. For instance, it has been shown to act as a derivatizing agent for the detection of methylglyoxal (MGO), a compound linked to inflammation processes. In studies involving activated macrophage and microglial cells, the compound facilitated the quantification of MGO via high-performance liquid chromatography (HPLC) methods.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiparasitic Activity : The compound has shown potential in inhibiting the growth of Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies have reported its efficacy with an IC₅₀ value comparable to established antiparasitic agents .

- Enzyme Inhibition : It has been identified as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in regulating blood pressure and vascular function. This inhibition can be beneficial in conditions characterized by excessive nitric oxide production .

- Nucleic Acid Interaction : The compound's structural similarity to uracil allows it to interact with nucleic acids, potentially affecting their stability and function. This property is particularly relevant in cancer research where nucleic acid metabolism is often altered.

Case Studies

-

Inflammation and Methylglyoxal Detection :

- In a study aimed at understanding the relationship between inflammation and MGO production, researchers utilized this compound as a derivatizing agent. The results indicated that inflammatory stimuli significantly increased MGO levels, demonstrating the compound's utility in biochemical assays.

- Antiparasitic Efficacy :

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while several pyrimidine derivatives exist, the unique dual amino substitution at positions 5 and 6 on the uracil ring distinguishes this compound from other compounds such as uracil and cytosine.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Uracil | Base structure of pyrimidine | Found in RNA; essential for genetic coding |

| Cytosine | Contains an amino group at position 4 | Key component of DNA and RNA; pairs with guanine |

| Thymine | Methyl group at position 5 | Unique to DNA; pairs with adenine |

| 5-Aminouracil | Amino group at position 5 only | Antimetabolite used in cancer treatment |

| This compound | Dual amino groups at positions 5 and 6 | Enhanced biological activity due to unique modifications |

Propiedades

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKARJSDZQCSEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63981-35-1 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90885883 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32014-70-3, 42965-55-9 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32014-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42965-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(5,6-diaminouracil) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032014703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diaminouracil sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(5,6-diaminouracil) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in the research on methylglyoxal and inflammation?

A1: In this study [], this compound is utilized as a derivatizing agent for the detection and quantification of methylglyoxal (MGO). The researchers aimed to investigate if inflammation could lead to increased MGO production. They used this compound to react with MGO in samples from activated macrophage and microglial cells. This reaction forms a product that can be detected and quantified using HPLC (High-Performance Liquid Chromatography). This method allowed the researchers to measure changes in MGO concentration in response to inflammatory stimuli.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.